N-(3-Ethoxybenzyl)-1-phenyl-1-ethanamine
Overview
Description
N-(3-Ethoxybenzyl)-1-phenyl-1-ethanamine: is an organic compound that belongs to the class of amines It is characterized by the presence of an ethoxybenzyl group attached to a phenylethanamine backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(3-Ethoxybenzyl)-1-phenyl-1-ethanamine can be achieved through reductive amination. This involves the reaction of 3-ethoxybenzaldehyde with 1-phenylethylamine in the presence of a reducing agent such as sodium borohydride or hydrogen gas with a palladium catalyst . The reaction typically occurs under mild conditions, with the aldehyde and amine reacting to form an imine intermediate, which is subsequently reduced to the desired amine.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the choice of solvents and catalysts can be tailored to ensure scalability and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions: N-(3-Ethoxybenzyl)-1-phenyl-1-ethanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: It can be further reduced to form secondary or tertiary amines.
Substitution: The benzyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Electrophilic reagents like nitric acid or halogens in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Formation of 3-ethoxybenzaldehyde or 3-ethoxybenzoic acid.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of nitro or halogenated derivatives of the benzyl group.
Scientific Research Applications
N-(3-Ethoxybenzyl)-1-phenyl-1-ethanamine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and receptor binding.
Industry: Utilized in the production of fine chemicals and as a building block for various industrial products.
Mechanism of Action
The mechanism of action of N-(3-Ethoxybenzyl)-1-phenyl-1-ethanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The ethoxybenzyl group can enhance the compound’s binding affinity to certain biological targets, leading to modulation of their activity. This can result in various physiological effects, depending on the specific pathways involved .
Comparison with Similar Compounds
- N-(3-Methoxybenzyl)-1-phenyl-1-ethanamine
- N-(3-Chlorobenzyl)-1-phenyl-1-ethanamine
- N-(3-Fluorobenzyl)-1-phenyl-1-ethanamine
Comparison: N-(3-Ethoxybenzyl)-1-phenyl-1-ethanamine is unique due to the presence of the ethoxy group, which can influence its chemical reactivity and biological activity. Compared to its methoxy, chloro, and fluoro analogs, the ethoxy group provides different electronic and steric properties, potentially leading to distinct interactions with biological targets and varied pharmacological profiles .
Properties
IUPAC Name |
N-[(3-ethoxyphenyl)methyl]-1-phenylethanamine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21NO/c1-3-19-17-11-7-8-15(12-17)13-18-14(2)16-9-5-4-6-10-16/h4-12,14,18H,3,13H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MRVPCJNRVNUKKG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC(=C1)CNC(C)C2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21NO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.35 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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